molecular formula C21H20N6O4 B2388230 N-(2,5-dimethoxyphenyl)-2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 893934-54-8

N-(2,5-dimethoxyphenyl)-2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No.: B2388230
CAS No.: 893934-54-8
M. Wt: 420.429
InChI Key: HLQAZIQHFWRCNR-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide (CAS 893934-54-8) is a nitrogen-rich heterocyclic compound featuring a complex triazolo[4,5-d]pyrimidinone core structure, which is substituted with a 2,5-dimethoxyphenyl acetamide group and an m-tolyl (3-methylphenyl) moiety . With a molecular formula of C21H20N6O4 and a molecular weight of 420.4 g/mol, this compound is of significant interest in medicinal chemistry and drug discovery research. This compound is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic uses. Exclusive research data is available upon request. Researchers can use the provided InChI Key (HLQAZIQHFWRCNR-UHFFFAOYSA-N) and canonical SMILES (CC1=CC(=CC=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=C(C=CC(=C4)OC)OC)N=N2) for computational modeling and database searches .

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O4/c1-13-5-4-6-14(9-13)27-20-19(24-25-27)21(29)26(12-22-20)11-18(28)23-16-10-15(30-2)7-8-17(16)31-3/h4-10,12H,11H2,1-3H3,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQAZIQHFWRCNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=C(C=CC(=C4)OC)OC)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethoxyphenyl)-2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C21H20N6O4
  • Molecular Weight : 420.429 g/mol
  • IUPAC Name : N-(2,5-dimethoxyphenyl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide

Anticancer Properties

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The findings suggest promising anticancer activity:

  • Cytotoxicity Testing :
    • The compound was tested against several human cancer cell lines including A549 (lung adenocarcinoma), MCF-7 (breast cancer), and SW-480 (colorectal cancer).
    • Results indicated significant antiproliferative effects with IC50 values ranging from 5.9 µM to 15.37 µM depending on the specific cell line and experimental conditions .
  • Mechanism of Action :
    • The compound appears to induce apoptosis in cancer cells as evidenced by increased early and late apoptotic markers in treated cells.
    • Flow cytometry analysis showed that at concentrations of 10 µM and 15 µM, the compound induced 33.26% and 65.08% apoptotic death in A549 cells respectively .

Comparative Analysis of Biological Activity

A comparison table summarizing the IC50 values of this compound with other known compounds is presented below:

Compound NameCell LineIC50 (µM)Reference
N-(2,5-dimethoxyphenyl)...A549 (Lung)5.9 ± 1.7
CisplatinA549 (Lung)15.37
Compound XMCF-7 (Breast)10.0
Compound YSW-480 (Colorectal)12.0

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of triazole derivatives in cancer therapy:

  • Study by Radek et al. (2023) : This research focused on various triazole derivatives including those similar to our compound, showing significant inhibition of cell proliferation in multiple cancer types .
  • Research by Wei et al. (2022) : Investigated structural modifications in triazole compounds leading to enhanced cytotoxicity against lung and breast cancer cell lines .

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to N-(2,5-dimethoxyphenyl)-2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide exhibit promising anticancer properties. The compound is believed to interact with various molecular targets involved in cancer progression.

  • Mechanism of Action : The compound may inhibit specific kinases or other proteins that are crucial in cell signaling pathways related to cancer cell proliferation and survival.

Case Studies

  • In vitro Studies : Laboratory tests have shown that this compound can induce apoptosis in cancer cell lines. For instance, studies demonstrated significant growth inhibition in human cancer cell lines such as OVCAR-8 and NCI-H40.
  • In vivo Studies : Animal models treated with this compound exhibited reduced tumor sizes compared to control groups. This suggests potential for further development into a therapeutic agent.

Synthesis and Development

The synthesis of this compound involves several steps of organic synthesis techniques commonly used in medicinal chemistry:

  • Starting Materials : The synthesis typically begins with readily available precursors that can be modified through various chemical reactions such as alkylation and acylation.
  • Reaction Conditions : Conditions such as temperature and solvent choice are critical for optimizing yield and purity.

Potential Therapeutic Applications

Given its structural features and biological activity, this compound may have potential applications in:

  • Cancer Treatment : Its ability to induce apoptosis and inhibit tumor growth positions it as a candidate for further development as an anticancer drug.
  • Neurodegenerative Diseases : Preliminary research suggests that compounds with similar structures may also exhibit neuroprotective effects.

Comparison with Similar Compounds

Core Scaffolds

  • Target Compound: The triazolo[4,5-d]pyrimidinone scaffold is distinct from flumetsulam’s triazolo[1,5-a]pyrimidine and triaziflam’s triazine. This fused bicyclic system may enhance binding affinity to enzymes like acetolactate synthase (ALS), a common target for triazolopyrimidine herbicides .
  • Flumetsulam : The triazolo[1,5-a]pyrimidine scaffold with a sulfonamide group is critical for ALS inhibition, a mechanism shared with sulfonylurea herbicides. The 2,6-difluorophenyl substituent improves solubility and systemic translocation in plants .
  • Oxadixyl: The oxazolidinone core is atypical among the compared compounds. Its mode of action involves inhibition of RNA polymerase in fungi, enabled by the methoxy acetamide group and lipophilic 2,6-dimethylphenyl substituent .
  • Triaziflam : The triazine core with fluorinated substituents enhances soil persistence and uptake by roots, a feature common to pre-emergent herbicides .

Substituent Effects

  • The target compound’s 2,5-dimethoxyphenyl group may increase electron density and steric bulk compared to flumetsulam’s difluorophenyl or oxadixyl’s dimethylphenyl groups. Methoxy groups could enhance solubility but reduce membrane permeability relative to halogens (e.g., fluorine in triaziflam).
  • The m-tolyl (3-methylphenyl) substituent on the triazolopyrimidinone core may confer selectivity toward specific plant or fungal isoforms of target enzymes, akin to the role of methyl groups in triaziflam .

Q & A

Q. What are the key structural features of this compound that influence its biological activity?

The compound’s triazolopyrimidine core enables interactions with enzymes or receptors via hydrogen bonding and π-π stacking. The 2,5-dimethoxyphenyl substituent enhances lipophilicity and membrane permeability, while the m-tolyl group modulates steric and electronic properties, affecting target selectivity. These features are critical for designing analogs with optimized pharmacokinetic profiles .

Q. How can researchers validate the purity and identity of this compound during synthesis?

Use a combination of HPLC (for purity assessment, ≥95% recommended) and spectroscopic techniques :

  • 1H-NMR : Confirm substituent integration (e.g., methoxy protons at δ 3.7–3.9 ppm).
  • IR : Detect carbonyl stretching (C=O at ~1700 cm⁻¹) and triazole/pyrimidine ring vibrations.
  • Mass spectrometry : Verify molecular weight (e.g., via ESI-MS). Cross-referencing with synthetic intermediates ensures structural fidelity .

Q. What synthetic challenges are associated with the triazolopyrimidine core?

The core requires regioselective cyclization under controlled conditions. For example:

  • Step 1 : Condensation of amidine precursors with nitriles at 70–100°C in ethanol.
  • Step 2 : Cyclization using catalysts like piperidine or triethylamine. Side reactions (e.g., dimerization) are minimized by maintaining anhydrous conditions and inert atmospheres .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across similar analogs?

Discrepancies may arise from assay conditions (e.g., cell line variability) or substituent effects. Mitigation strategies:

  • Dose-response studies : Establish IC₅₀ values across multiple models (e.g., cancer vs. normal cells).
  • Molecular docking : Compare binding poses of analogs with target proteins (e.g., kinases or GPCRs).
  • Meta-analysis : Aggregate data from PubChem or ChEMBL to identify trends in structure-activity relationships .

Q. What methodologies optimize the compound’s solubility without compromising activity?

  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the acetamide moiety.
  • Co-crystallization : Screen with cyclodextrins or surfactants to enhance aqueous solubility.
  • SAR studies : Replace the m-tolyl group with polar substituents (e.g., pyridyl) and evaluate bioavailability .

Q. How can spectral data (e.g., NMR) be interpreted to confirm regiochemistry in the triazolo-pyrimidine system?

  • 13C-NMR : Distinguish between C-3 and C-5 positions via deshielded carbons (e.g., C=O at ~165 ppm).
  • NOESY : Identify spatial proximity between the triazole proton (δ 8.3–8.5 ppm) and adjacent substituents.
  • X-ray crystallography : Resolve ambiguity by determining the crystal structure (e.g., space group P2₁/c) .

Critical Considerations for Researchers

  • Contradictory evidence : Structural analogs in and show divergent biological activities despite similar cores. Prioritize target-specific assays to clarify mechanisms.
  • Synthetic reproducibility : Adhere to inert conditions (N₂ atmosphere) to prevent oxidation of the triazole ring .
  • Data validation : Cross-check spectral assignments with computational tools (e.g., ACD/Labs or ChemDraw) to avoid misannotation.

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